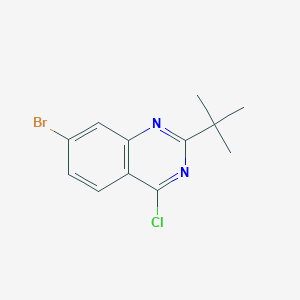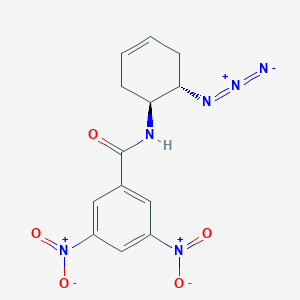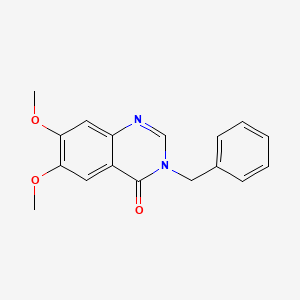![molecular formula C10H10IN3 B11832599 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11832599.png)
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a cyclobutyl group at the 3-position and an iodine atom at the 7-position of the triazolo[4,3-a]pyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones using [bis(trifluoroacetoxy)iodo]benzene as the oxidizing agent . Another approach includes the Cu-catalyzed direct C–H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to streamline the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: [Bis(trifluoroacetoxy)iodo]benzene is commonly used for oxidative cyclization.
Catalysts: Copper catalysts are used for direct C–H (hetero)arylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7-position.
Applications De Recherche Scientifique
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: Derivatives of triazolopyridines have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Material Science: The compound is used in the synthesis of blue-emitting materials for screening purposes.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, thereby blocking their signaling pathways and inhibiting cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also target c-Met and VEGFR-2 kinases and have shown similar biological activities.
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazolopyridine derivative with different substitution patterns and applications.
Uniqueness
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and iodine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C10H10IN3 |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
3-cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H10IN3/c11-8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2 |
Clé InChI |
AXONNEYQYGGNDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NN=C3N2C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)


![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)

![2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)

![4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11832559.png)

![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)


![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)
